molecular formula C21H23FN2O B5593496 8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one

カタログ番号: B5593496
分子量: 338.4 g/mol
InChIキー: OUQXJERSGDWWBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-[(2'-fluoro-4-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C21H23FN2O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.17944152 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones substituted with various groups has shown potential antihypertensive activity. These compounds were evaluated for their efficacy in lowering blood pressure in spontaneous hypertensive rats. The study found that certain substitutions at the 8-position of the compound, such as 4-ethyl and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl, exhibited significant antihypertensive effects, suggesting a potential for developing new antihypertensive agents (Caroon et al., 1981).

Antagonistic Activity on Tachykinin NK2 Receptors

A series of spiropiperidines with the 1-oxa-3,8-diazaspiro[4.5]decan-2-one structure have been synthesized and shown to have potent and selective antagonistic activity on tachykinin NK2 receptors. These compounds demonstrated significant efficacy in inhibiting NK2 receptor-mediated bronchoconstriction in guinea pigs, indicating potential therapeutic applications in respiratory conditions (Smith et al., 1995).

Antipsychotic Agents

Compounds based on the structure of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones have been studied for their potential as antipsychotic agents. These compounds showed promising profiles in biochemical and behavioral pharmacological test models indicative of antipsychotic efficacy, with a reduced propensity for neurological side effects (Wise et al., 1985).

特性

IUPAC Name

8-[[4-(2-fluorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c22-19-4-2-1-3-18(19)17-7-5-16(6-8-17)14-24-11-9-21(10-12-24)13-20(25)23-15-21/h1-8H,9-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQXJERSGDWWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)CC3=CC=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。